
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one is a compound belonging to the family of alkyl-substituted phenyl ketones. It is a white crystalline solid with a melting point of 67-68°C and a boiling point of 166-168°C. It is insoluble in water but soluble in most organic solvents. The compound has a wide variety of applications, including use as a flavoring agent and in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. The compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition can lead to reduced drug metabolism and increased drug concentrations in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to reduced drug metabolism and increased drug concentrations in the body. It has also been shown to have antioxidant and anti-inflammatory properties, as well as to have a role in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is stable at room temperature and has a wide range of applications. On the other hand, it is insoluble in water and can be toxic if ingested.
Future Directions
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one has potential applications in a variety of fields. It may be used to develop new drugs and drug delivery systems, as well as to study the structure-activity relationships of alkyl-substituted phenyl ketones. Additionally, it may be used to study the biochemical and physiological effects of cytochrome P450 inhibitors, as well as to develop new materials for use in drug delivery systems. Finally, it may be used to study the antioxidant and anti-inflammatory properties of the compound.
Synthesis Methods
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one is synthesized from the reaction of 3,4-dimethoxybenzaldehyde and dodecan-1-one in the presence of a base catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The reaction produces a white crystalline solid with a yield of 80-85%.
Scientific Research Applications
1-(3,4-Dimethoxy-phenyl)-dodecan-1-one has been used in a variety of scientific research applications, including as a model compound for studying the structure-activity relationships of alkyl-substituted phenyl ketones. It has also been used in the synthesis of various pharmaceuticals and other compounds, as well as in the synthesis of novel materials for use in drug delivery systems.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)dodecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-4-5-6-7-8-9-10-11-12-13-18(21)17-14-15-19(22-2)20(16-17)23-3/h14-16H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBACXMNKZNSGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


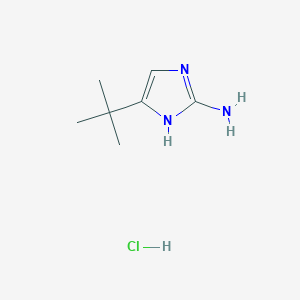
![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)
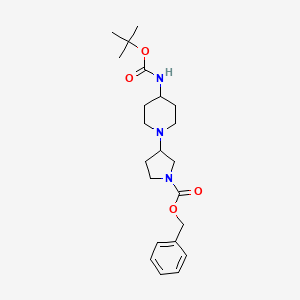

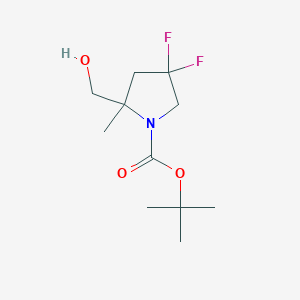
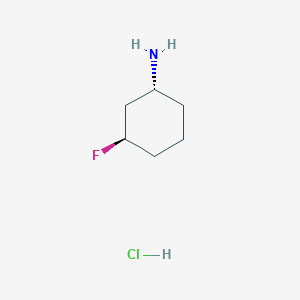
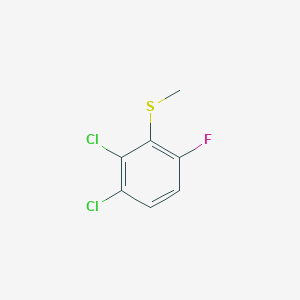
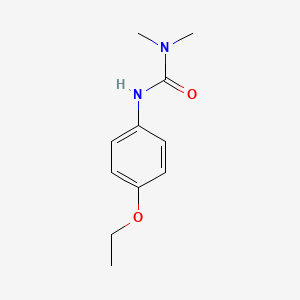

![Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl](/img/structure/B6314614.png)

![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)
![Ethyl 8-(t-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)